molecular formula C23H31N3O4S B269344 3-(isopentyloxy)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide

3-(isopentyloxy)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide

Katalognummer: B269344
Molekulargewicht: 445.6 g/mol
InChI-Schlüssel: IGJLEVNNBKSZKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(isopentyloxy)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide is an organic compound belonging to the class of benzanilides These compounds are characterized by an anilide group in which the carboxamide group is substituted with a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isopentyloxy)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-methylbutanol with a suitable benzoyl chloride derivative to form the corresponding ester. This ester is then reacted with 4-[(4-methylpiperazin-1-yl)sulfonyl]aniline under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

3-(isopentyloxy)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(isopentyloxy)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(isopentyloxy)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors involved in inflammatory processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(isopentyloxy)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups allows it to participate in a wide range of reactions and interact with various molecular targets, making it a versatile compound in scientific research.

Eigenschaften

Molekularformel

C23H31N3O4S

Molekulargewicht

445.6 g/mol

IUPAC-Name

3-(3-methylbutoxy)-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]benzamide

InChI

InChI=1S/C23H31N3O4S/c1-18(2)11-16-30-21-6-4-5-19(17-21)23(27)24-20-7-9-22(10-8-20)31(28,29)26-14-12-25(3)13-15-26/h4-10,17-18H,11-16H2,1-3H3,(H,24,27)

InChI-Schlüssel

IGJLEVNNBKSZKI-UHFFFAOYSA-N

SMILES

CC(C)CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C

Kanonische SMILES

CC(C)CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.